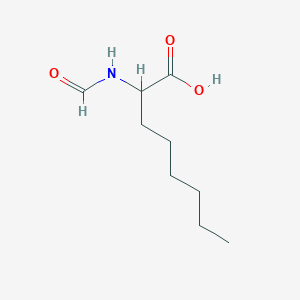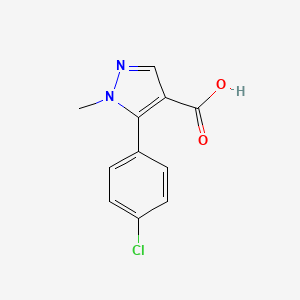![molecular formula C12H12F3NO B15324045 4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)
4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a pyrrolidinone ring substituted with a trifluoromethylphenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the reaction of 4-methylpyrrolidin-2-one with a trifluoromethylphenyl derivative under specific conditions. One common method includes the use of a base such as sodium bicarbonate (NaHCO3) and cooling the reaction mixture to very low temperatures, around -90 to -95°C, using liquid nitrogen .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Trifluoromethylphenol
- 4-Trifluoromethylsalicylic acid
- 2-Hydroxy-5-trifluoromethylbenzonitrile
- 2’-Hydroxy-5’-(trifluoromethyl)acetophenone
Uniqueness
4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both a pyrrolidinone ring and a trifluoromethylphenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H12F3NO |
|---|---|
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
4-methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H12F3NO/c1-11(6-10(17)16-7-11)8-4-2-3-5-9(8)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17) |
Clé InChI |
ITNRYJZFQDXTKV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)NC1)C2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



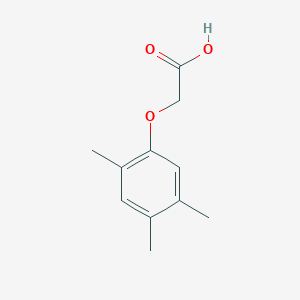


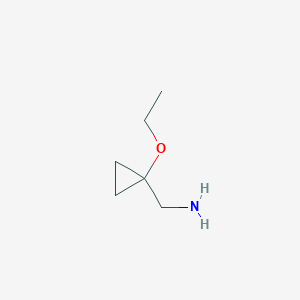
![2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B15323995.png)
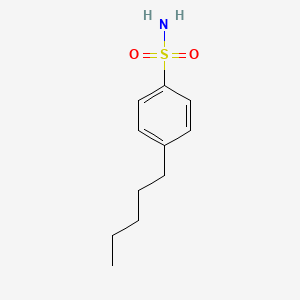
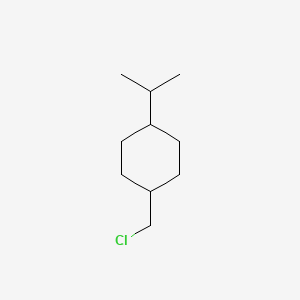
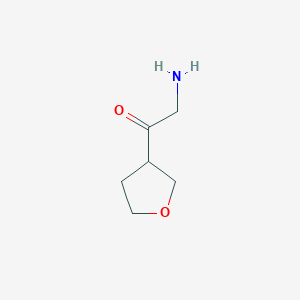
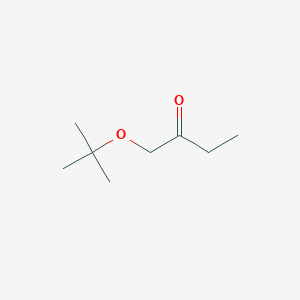
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B15324033.png)

